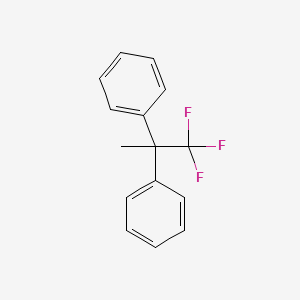

1,1,1-Trifluoro-2,2-diphenylpropane

Description

BenchChem offers high-quality 1,1,1-Trifluoro-2,2-diphenylpropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-2,2-diphenylpropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1,1,1-trifluoro-2-phenylpropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3/c1-14(15(16,17)18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLSCVAPEFKLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546988 | |

| Record name | 1,1'-(1,1,1-Trifluoropropane-2,2-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112754-65-1 | |

| Record name | 1,1'-(1,1,1-Trifluoropropane-2,2-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,1,1-Trifluoro-2,2-diphenylpropane: A Comprehensive Guide to Superelectrophilic Hydroxyalkylation

Introduction & Strategic Rationale

The incorporation of the trifluoromethyl (–CF 3 ) group into diarylalkane scaffolds is a cornerstone strategy in modern drug development and advanced materials science. The –CF 3 moiety profoundly modulates lipophilicity, enhances metabolic stability by blocking cytochrome P450 oxidation sites, and alters the conformational geometry of the parent molecule.

This whitepaper details the synthesis of 1,1,1-Trifluoro-2,2-diphenylpropane (CAS 112754-65-1) [1], a highly sterically hindered and electron-deficient building block. Synthesizing this molecule presents a unique chemical challenge: the strong electron-withdrawing nature of the –CF 3 group severely deactivates the adjacent carbonyl carbon in the precursor, 1,1,1-trifluoroacetone, rendering standard Lewis acid-catalyzed Friedel-Crafts reactions sluggish or entirely ineffective. To overcome this, we must employ the principles of superelectrophilic activation [2].

Mechanistic Causality: The Superelectrophilic Paradigm

Standard Friedel-Crafts alkylations rely on mild Lewis acids (e.g., ZnCl 2 , AlCl 3 ) to activate carbonyls. However, fluorinated ketones require a much higher activation energy barrier to form the tetrahedral intermediate.

As pioneered by George A. Olah, the use of Brønsted superacids—such as Trifluoromethanesulfonic acid (TfOH)—forces the protonation of the carbonyl oxygen, generating a highly reactive, highly polarized monocationic or dicationic "superelectrophile" [3].

The Reaction Cascade:

-

Activation: TfOH protonates 1,1,1-trifluoroacetone, creating a superelectrophilic oxonium ion.

-

Hydroxyalkylation: The first equivalent of benzene attacks the activated ketone, forming the intermediate 1,1,1-trifluoro-2-phenylpropan-2-ol.

-

Dehydration & Alkylation: In the superacidic medium, the tertiary alcohol is immediately protonated and dehydrated. The resulting α -trifluoromethyl carbocation—stabilized by the adjacent phenyl ring but highly reactive due to the –CF 3 group—rapidly undergoes a second electrophilic aromatic substitution with another benzene molecule to yield the final product.

Fig 1: Superelectrophilic activation pathway for 1,1,1-trifluoro-2,2-diphenylpropane synthesis.

Experimental Protocol: One-Pot Synthesis

This protocol describes a scalable, one-pot Friedel-Crafts condensation. The system is designed to be self-validating; visual and analytical checkpoints are embedded to ensure the reaction proceeds through the correct mechanistic intermediates.

Reagents and Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |

| 1,1,1-Trifluoroacetone | 112.05 | 1.0 | 1.12 g (0.89 mL) | Electrophile |

| Benzene (Anhydrous) | 78.11 | 4.0 | 3.12 g (3.56 mL) | Nucleophile / Reactant |

| Trifluoromethanesulfonic Acid | 150.08 | 2.5 | 3.75 g (2.21 mL) | Superacid Catalyst |

| Dichloromethane (DCM) | 84.93 | - | 15.0 mL | Co-solvent |

Step-by-Step Methodology

-

System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet. Maintain a strict anhydrous environment, as water will quench the superacid and halt superelectrophilic activation.

-

Reagent Loading: Add 1,1,1-trifluoroacetone (1.12 g) and anhydrous benzene (3.12 g) to the flask. Dilute with 15 mL of anhydrous DCM.

-

Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C. Causality: The subsequent protonation is highly exothermic; thermal runaway promotes unwanted oligomerization of benzene.

-

Catalyst Addition: Charge the dropping funnel with TfOH (3.75 g). Add the acid dropwise over 15 minutes.

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 16 hours.

Self-Validation & Quality Control

-

Visual Checkpoint: Upon the addition of TfOH, the solution will transition from colorless to a deep yellow/orange, and eventually to a dark red/purple. This halochromic shift is the self-validating signature of stable carbocation generation in a superacidic medium.

-

Analytical Checkpoint (TLC/GC-MS): At 8 hours, pull a 50 μ L aliquot, quench in NaHCO 3 /DCM, and analyze via GC-MS. You should observe the disappearance of the intermediate alcohol (m/z 190) and the dominant presence of the target product (m/z 250). If the alcohol persists, the acid concentration is too low (due to ambient moisture); add an additional 0.5 eq of TfOH.

Fig 2: Experimental workflow and self-validating troubleshooting logic.

Workup and Isolation

-

Quenching: Carefully pour the dark reaction mixture into 50 mL of crushed ice containing saturated aqueous NaHCO 3 . The color will rapidly discharge to a pale yellow as the carbocations are neutralized.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

-

Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel using 100% hexanes as the eluent. The highly lipophilic product elutes rapidly.

Analytical Characterization

Validating the structural integrity of 1,1,1-trifluoro-2,2-diphenylpropane requires multinuclear NMR and mass spectrometry. The quaternary carbon bonded to the –CF 3 group provides distinct spectroscopic markers.

| Analytical Method | Key Signals / Data Points | Structural Interpretation |

| 1 H NMR (CDCl 3 ) | δ 7.35–7.15 (m, 10H), 1.85 (s, 3H) | Confirms two equivalent phenyl rings and the intact methyl group. |

| 13 C NMR (CDCl 3 ) | δ 142.5, 128.8, 127.5, 126.9, 128.0 (q, 1JCF ~280 Hz), 52.5 (q, 2JCF ~25 Hz), 22.4 | The quartet at 52.5 ppm confirms the quaternary carbon adjacent to the CF 3 group. |

| 19 F NMR (CDCl 3 ) | δ -68.5 (s, 3F) | Characteristic singlet for a –CF 3 group attached to a fully substituted aliphatic carbon. |

| GC-MS (EI) | m/z 250 (M + ), 181 (M – CF 3 ) + , 173 (M – Ph) + | Molecular ion confirms C 15 H 13 F 3 . Fragmentation shows stable carbocation formation. |

Process Optimization Insights

For researchers adapting this protocol for scale-up or library generation:

-

Regioselectivity: While benzene yields a single product, using substituted arenes (e.g., toluene, anisole) will yield a mixture of ortho and para isomers. The bulky –CF 3 and methyl groups heavily bias the reaction toward the para,para-isomer due to steric hindrance [4].

-

Acid Selection: If TfOH causes excessive substrate degradation, replacing it with a mixture of anhydrous AlCl 3 in DCM can facilitate the reaction, though it typically requires elevated temperatures (reflux) and longer reaction times due to the lack of true superelectrophilic activation.

References

-

Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation. ACS Omega. Available at:[Link]

-

Superelectrophilic Activation of Pyridinecarboxaldehydes/Quinolinecarboxaldehydes. Heterocycles / Researcher.Life. Available at:[Link]

-

1,1,1-Trifluoroacetone Reagent Profile and Applications. LookChem. Available at:[Link]

1,1,1-Trifluoro-2,2-diphenylpropane (TFDPP): A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the strategic incorporation of functional groups to modulate pharmacokinetics and target affinity. 1,1,1-Trifluoro-2,2-diphenylpropane (TFDPP) is a highly specialized fluorinated building block characterized by a gem-diphenyl motif coupled with a trifluoromethyl (–CF3) group. Commercially documented by specialized chemical suppliers such as1[1], TFDPP serves as a critical scaffold for researchers aiming to enforce rigid bioactive conformations, enhance lipophilicity, and block metabolic liabilities in drug discovery pipelines.

Physicochemical Profiling & Structural Dynamics

The physicochemical properties of TFDPP dictate its behavior in both synthetic workflows and biological systems. The table below summarizes its core metrics:

| Physicochemical Property | Value / Description | Experimental Implication |

| Chemical Name | 1,1,1-Trifluoro-2,2-diphenylpropane | Core scaffold for rigid, metabolically stable pharmacophores. |

| CAS Registry Number | 112754-65-1 | Unique identifier for procurement and safety tracking[1]. |

| Molecular Formula | C15H13F3 | High carbon/fluorine ratio drives lipophilicity. |

| Molecular Weight | 250.26 g/mol | Optimal for small-molecule drug design (Lipinski compliant). |

| LogP (Predicted) | ~4.5 – 5.0 | High membrane permeability; strongly favors BBB crossing. |

| Hydrogen Bond Donors | 0 | Lack of donors increases passive diffusion across lipid bilayers. |

| Hydrogen Bond Acceptors | 3 (Fluorine atoms) | Weak acceptors; fluorine influences local conformation. |

| Rotatable Bonds | 2 | Highly restricted rotation due to extreme steric bulk. |

Mechanistic Insight: The Inductive Effect

The strong electron-withdrawing nature (–I effect) of the trifluoromethyl group significantly lowers the highest occupied molecular orbital (HOMO) of the adjacent aromatic systems. This electronic modulation reduces the susceptibility of the phenyl rings to electrophilic attack. Furthermore, the steric bulk of the –CF3 group restricts the rotational degrees of freedom of the geminal phenyl rings, locking the molecule into a well-defined spatial orientation. This principle is widely explored in the2[2].

Synthetic Methodologies

The synthesis of acyclic quaternary α-CF3 centers often requires specialized conditions due to the strong electron-withdrawing nature of the CF3 group, as discussed in recent studies on3[3]. Below is a self-validating protocol for the direct synthesis of TFDPP.

Protocol: Superacid-Catalyzed Friedel-Crafts Hydroarylation

Objective: Synthesize 1,1,1-trifluoro-2,2-diphenylpropane from 1,1,1-trifluoroacetone and benzene.

Mechanistic Rationale: The highly electron-withdrawing –CF3 group strongly destabilizes the adjacent carbocation intermediate. Standard Lewis acids (e.g., AlCl3) are insufficiently acidic to drive the formation of the required electrophile. Therefore, a superacid system (Trifluoromethanesulfonic acid, TfOH) is employed to fully protonate the ketone and facilitate the double electrophilic aromatic substitution.

Step-by-Step Procedure:

-

Preparation & Inert Atmosphere: In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous benzene (10.0 equivalents). Benzene serves as both the reactant and the solvent, driving the equilibrium forward.

-

Superacid Activation: Cool the flask to 0 °C using an ice-water bath. Slowly add Trifluoromethanesulfonic acid (TfOH, 2.0 equivalents) dropwise. Causality: Strict temperature control prevents uncontrolled exothermic degradation and minimizes the formation of undesired polymeric byproducts.

-

Electrophile Generation: Introduce 1,1,1-trifluoroacetone (1.0 equivalent) dropwise over 15 minutes. The solution will transition to a deep yellow/orange, indicating the formation of the highly reactive trifluoromethylated oxonium/carbocation intermediate.

-

Propagation & Arylation: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 12–16 hours. Causality: The second arylation step is highly sterically hindered by the first phenyl ring and the bulky –CF3 group. Thermal energy is required to overcome this significant activation barrier.

-

Quenching & Extraction: Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of NaHCO3 until pH 7 is reached. Extract the aqueous layer with dichloromethane (DCM) three times (3 x 20 mL).

-

Self-Validating Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (hexane/ethyl acetate 95:5). Validation: The success of the reaction is confirmed via 19F NMR, where a distinct singlet around -65 to -70 ppm validates the intact –CF3 group. The disappearance of the ketone carbonyl carbon (~180 ppm) in 13C NMR confirms complete conversion[3].

Applications in Drug Development

The structural integration of TFDPP into larger pharmacophores offers two primary advantages for drug development professionals:

-

Metabolic Stability: Non-fluorinated analogs, such as 4[4], possess benzylic and unhindered alkyl positions that are rapidly oxidized by Cytochrome P450 (CYP450) enzymes. The TFDPP core provides extreme steric hindrance and electronic deactivation, effectively shutting down these metabolic pathways and leading to a sustained plasma half-life.

-

Lipophilicity and Membrane Permeability: The replacement of a standard methyl group with a trifluoromethyl group increases the overall LogP, enhancing blood-brain barrier (BBB) penetration, which is critical for CNS-targeted therapeutics.

Signaling & Metabolic Pathway Visualization

The following diagram illustrates the causality behind the metabolic resistance imparted by the TFDPP scaffold compared to a standard alkane derivative.

Fig 1: Metabolic pathway shift demonstrating CYP450 oxidation resistance in TFDPP derivatives.

Conclusion

1,1,1-Trifluoro-2,2-diphenylpropane represents a powerful structural motif in the arsenal of modern medicinal chemistry. By understanding the profound inductive and steric effects exerted by the –CF3 group, researchers can rationally design superacid-catalyzed synthetic routes and deploy this scaffold to overcome pharmacokinetic bottlenecks, particularly rapid CYP450-mediated clearance.

References

-

Title: Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][2]

-

Title: Synthesis of Acyclic Quaternary α‑CF3‑β-Oxo Carbonyls via Nucleophilic Substitution Induced by Single-Electron Transfer Source: PMC - National Institutes of Health URL: [Link][3]

Sources

Spectroscopic Characterization and Synthesis of 1,1,1-Trifluoro-2,2-diphenylpropane: A Technical Guide

Executive Summary

The structural elucidation of highly fluorinated organic frameworks requires a deep understanding of electronic deshielding and long-range coupling phenomena. This whitepaper provides a comprehensive technical guide to the synthesis and spectroscopic characterization of 1,1,1-trifluoro-2,2-diphenylpropane (CAS 112754-65-1)[1]. Designed for application scientists and drug development professionals, this guide details self-validating experimental protocols, mechanistically driven synthesis, and high-resolution spectroscopic data (NMR, IR, MS).

Mechanistic Synthesis via Superacid Catalysis

To obtain high-purity 1,1,1-trifluoro-2,2-diphenylpropane for spectroscopic analysis, a robust synthetic route is required. The most efficient method involves the superacid-catalyzed Friedel-Crafts alkylation of benzene with 1,1,1-trifluoroacetone[2].

Causality of Reagent Choice: The strong electron-withdrawing nature of the trifluoromethyl ( CF3 ) group significantly destabilizes adjacent carbocations. Standard Lewis acids are often insufficient to drive the dehydration and subsequent alkylation. Utilizing a superacid like trifluoromethanesulfonic acid (TFSA) or provides the extreme acidity necessary to protonate the carbonyl oxygen, facilitating the formation of the highly electrophilic CF3 -substituted carbocation intermediate.

Diagram 1: Superacid-catalyzed Friedel-Crafts synthesis workflow for CAS 112754-65-1.

Protocol 1: Self-Validating Synthesis

-

Preparation: In a flame-dried, nitrogen-purged round-bottom flask, add 50 mmol of 1,1,1-trifluoroacetone to 250 mmol of anhydrous benzene (serving as both reactant and solvent).

-

Catalyst Addition: Cool the mixture to 0–5 °C using an ice bath. Slowly add 55 mmol of anhydrous AlCl3 or TFSA dropwise to control the exothermic protonation.

-

Reaction: Remove the ice bath and allow the mixture to stir at 30 °C for 24–48 hours. Causality: Elevated temperatures (>40 °C) promote undesirable trityl-type byproducts, while lower temperatures stall the reaction due to the deactivated nature of the intermediate.

-

Quenching & Extraction: Quench the reaction by slowly pouring it into ice water. Extract the aqueous layer with dichloromethane ( 3×50 mL). Wash the combined organic layers with saturated NaHCO3 and brine, then dry over anhydrous MgSO4 .

-

Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The disappearance of the ketone starting material and the appearance of a strong UV-active spot ( Rf≈0.7 ) confirms successful diarylation.

-

Purification: Concentrate the solvent in vacuo and purify via silica gel column chromatography to yield the pure target compound.

Comprehensive Spectroscopic Characterization

The structural elucidation of 1,1,1-trifluoro-2,2-diphenylpropane relies on the distinct electronic environment created by the CF3 group and the geminal phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is defined by long-range fluorine couplings and severe deshielding effects. Notably, the methyl group ( CH3 ) bonded to the quaternary carbon exhibits a distinct multiplicity (typically a quartet) due to the3 across four bonds[3].

Table 1: Multinuclear NMR Data ( CDCl3 , 298 K)

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J , Hz) | Integration | Assignment | Causality / Notes |

| 1H | 7.25 – 7.40 | Multiplet (m) | 10H | Aromatic C-H | Overlapping ortho/meta/para protons of the two phenyl rings. |

| 1H | 2.05 | Quartet (q), 4JHF≈1.5 | 3H | Aliphatic CH3 | Deshielded by phenyls; split by through-space/bond F-coupling[3]. |

| 13C | 138.5 | Singlet (s) | 2C | Aromatic Ipso-C | Quaternary carbons of the phenyl rings. |

| 13C | 127.0 – 129.0 | Singlets (s) | 10C | Aromatic C-H | Standard aromatic region. |

| 13C | 126.5 | Quartet (q), 1JCF≈282 | 1C | CF3 Carbon | Direct C-F coupling yields a massive splitting constant. |

| 13C | 58.0 | Quartet (q), 2JCF≈27 | 1C | Quaternary C2 | Split by adjacent CF3 ; heavily deshielded by gem-diphenyls. |

| 13C | 24.5 | Quartet (q), 3JCF≈2 | 1C | Aliphatic CH3 | Minor splitting from adjacent CF3 group. |

| 19F | -68.5 | Singlet (s) | 3F | CF3 Fluorines | Typical shift for CF3 attached to an aryl-substituted quaternary carbon. |

Protocol 2: Self-Validating NMR Acquisition Workflow

-

Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Shimming & Tuning: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Perform gradient shimming until the CDCl3 lock signal is perfectly symmetric.

-

Self-Validation Check: Acquire a preliminary 1H scan. Verify that the residual CHCl3 solvent peak is exactly at 7.26 ppm and the TMS peak is at 0.00 ppm. A full-width at half-maximum (FWHM) of the TMS peak < 1.0 Hz validates optimal magnetic homogeneity.

-

Acquisition: Run 1H (16 scans), 13C (1024 scans, with complete 1H decoupling), and 19F (64 scans) experiments. Ensure the relaxation delay ( D1 ) for 13C is set to at least 2 seconds to allow full relaxation of the quaternary carbons.

Mass Spectrometry (EI-MS) and Fragmentation Dynamics

Electron Ionization Mass Spectrometry (EI-MS) provides definitive proof of the molecular framework through predictable fragmentation pathways.

Causality in Fragmentation: The α -cleavage of the molecular ion is dictated by the stability of the resulting carbocation. The loss of the CF3∙ radical (69 Da) yields the [Ph2C−CH3]+ cation (m/z 195). This ion is exceptionally stable because the positive charge is delocalized across two phenyl rings. Conversely, the loss of CH3∙ yields [Ph2C−CF3]+ , where the intense inductive electron-withdrawal of the CF3 group directly opposes the positive charge, making this pathway energetically unfavorable.

Diagram 2: EI-MS fragmentation dynamics highlighting the stability of the m/z 195 base peak.

Table 2: EI-MS Fragmentation Data (70 eV)

| m/z Ratio | Relative Abundance | Fragment Ion | Causality of Formation |

| 264 | < 5% | [M]+ | Molecular ion; highly unstable due to the quaternary center. |

| 249 | ~ 15% | [M−CH3]+ | Loss of methyl radical. Destabilized by the electron-withdrawing CF3 . |

| 195 | 100% (Base) | [M−CF3]+ | Loss of trifluoromethyl radical. Forms a highly resonance-stabilized tertiary diaryl carbocation. |

| 165 | ~ 30% | [C13H9]+ | Fluorenyl cation formed via intramolecular cyclization and loss of H2 / CH3 . |

| 91 | ~ 20% | [C7H7]+ | Tropylium ion from rearrangement of the benzyl moiety. |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR spectroscopy confirms the functional groups without the need for KBr pellet pressing, preserving the sample's integrity.

Table 3: ATR-IR Vibrational Assignments

| Wavenumber ( cm−1 ) | Intensity | Vibrational Mode |

| 3060, 3030 | Weak | Aromatic C-H stretching |

| 2980, 2940 | Weak | Aliphatic C-H stretching (Methyl group) |

| 1600, 1495 | Medium | Aromatic C=C ring stretching |

| 1250, 1160 | Strong | C-F stretching (Asymmetric and Symmetric) |

| 760, 700 | Strong | Monosubstituted benzene out-of-plane (oop) bending |

References

-

Synthetic application of 3,3-dichloro-1,1,1-trifluoroacetone (DCTFA) and 3,3,3-trichloro-1,1,1-trifluoroacetone (TCTFA) for trifluorolactic acid derivatives. ElectronicsAndBooks.

-

9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. PMC - NIH. 2

-

Anion-Conducting Polymer Electrolyte without Ether Linkages and with Ionic Groups Grafted on Long Side Chains. MDPI. 3

-

1,1,1-Trifluoro-2,2-diphenylpropane (CAS 112754-65-1). Fluorochem.1

Sources

The Fluorinated Scaffold: A Technical Whitepaper on 1,1,1-Trifluoro-2,2-diphenylpropane

Executive Summary

In modern drug development and advanced materials science, the strategic incorporation of fluorine fundamentally alters the physicochemical and pharmacokinetic landscape of organic molecules. 1,1,1-Trifluoro-2,2-diphenylpropane is a specialized fluorinated building block that exemplifies this principle. By replacing a standard methyl group with a trifluoromethyl (–CF₃) group on a gem-diphenyl alkane core, researchers can drastically enhance a molecule's lipophilicity, metabolic stability, and conformational rigidity.

This whitepaper provides an in-depth technical analysis of 1,1,1-trifluoro-2,2-diphenylpropane, detailing its core identifiers, structural properties, and a validated superacid-catalyzed synthetic protocol designed for high-yield isolation.

Core Identifiers & Physicochemical Profiling

Before deploying this compound in synthetic workflows, it is critical to establish its foundational identifiers and quantitative properties. The presence of the highly electronegative –CF₃ group adjacent to the bulky gem-diphenyl center creates a unique steric and electronic environment[1].

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 1,1,1-trifluoro-2,2-diphenylpropane[2] |

| Alternative Nomenclature | 1,1'-(1,1,1-trifluoropropane-2,2-diyl)dibenzene |

| CAS Registry Number | 112754-65-1[1] |

| Molecular Formula | C₁₅H₁₃F₃[2] |

| Molecular Weight | 250.26 g/mol |

| Structural Motif | gem-Diphenyl trifluoromethyl alkane |

| Key Electronic Feature | Strong electron-withdrawing inductive effect (–I) from the CF₃ group |

Causality in Structural Design: The substitution of a –CH₃ for a –CF₃ group is not merely a mass increase. Fluorine's high electronegativity and low polarizability draw electron density away from the central quaternary carbon. In medicinal chemistry, this C–F bond strength effectively blocks cytochrome P450-mediated oxidation at the aliphatic center, a common metabolic liability in standard alkyl-aromatic drugs. Furthermore, the increased steric bulk of the –CF₃ group restricts the rotational freedom of the adjacent phenyl rings, locking the molecule into a predictable, bioactive conformation.

Synthetic Methodology: Superacid-Catalyzed Friedel-Crafts Alkylation

The synthesis of 1,1,1-trifluoro-2,2-diphenylpropane relies on the condensation of 1,1,1-trifluoroacetone with benzene.

Expert Insight on Causality: Standard Lewis acids (e.g., AlCl₃) frequently fail to drive this reaction to completion. The strongly electron-withdrawing –CF₃ group severely destabilizes the intermediate tertiary carbocation. To overcome this thermodynamic barrier, a superacid—such as trifluoromethanesulfonic acid (TFSA)—must be employed. TFSA provides the extreme protonating power (Hammett acidity H0<−14 ) required to force the dehydration of the intermediate alcohol and generate the highly electrophilic trifluoromethylated carbocation necessary for the second arylation step[3].

Step-by-Step Experimental Protocol

Caution: TFSA is a highly corrosive superacid. All procedures must be conducted in a fume hood under an inert argon or nitrogen atmosphere.

-

Reagent Preparation & System Purging: Charge a flame-dried, round-bottom flask with dry benzene (acting as both the reactant and the solvent) and 1,1,1-trifluoroacetone (1.0 equivalent). Causality: Moisture must be strictly excluded; even trace water will hydrolyze the superacid catalyst and quench the reaction prematurely.

-

Superacid Activation: Cool the reaction vessel to 0–10 °C using an ice bath. Slowly add TFSA (typically 1.5 to 2.0 equivalents) dropwise over 30 minutes. Causality: The initial protonation of the ketone is highly exothermic. Low temperatures prevent non-specific oligomerization of the aromatic rings and suppress unwanted sulfonation side-reactions.

-

Electrophilic Aromatic Substitution (EAS): Following the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 24 to 48 hours. Causality: Because the –CF₃ group heavily deactivates the intermediate carbocation, the second EAS step is kinetically slow and requires extended reaction times to achieve full conversion[4].

-

Quenching and Purification: Carefully pour the reaction mixture over crushed ice to quench the superacid. Neutralize the aqueous phase with a saturated sodium bicarbonate ( NaHCO3 ) solution. Extract the organic layer with dichloromethane (DCM), dry over anhydrous MgSO4 , and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with hexanes) to yield pure 1,1,1-trifluoro-2,2-diphenylpropane.

Mechanistic Pathway Visualization

Mechanistic pathway of superacid-catalyzed Friedel-Crafts alkylation.

Analytical Validation: A Self-Validating System

A synthetic protocol is only as reliable as its validation method. To ensure the structural integrity of the synthesized 1,1,1-trifluoro-2,2-diphenylpropane and confirm the absence of mono-arylated intermediates, multinuclear NMR spectroscopy serves as a self-validating checkpoint[4].

-

¹H NMR (CDCl₃): The terminal methyl group (–CH₃) must appear as a sharp, distinct singlet integrating to 3 protons at approximately δ 2.1 ppm. The lack of splitting confirms its isolation from other NMR-active protons. The ten aromatic protons will present as a complex multiplet between δ 7.1 and 7.4 ppm.

-

¹⁹F NMR (CDCl₃): A sharp singlet at approximately δ -70.5 ppm is the definitive hallmark of a –CF₃ group attached to a quaternary carbon, confirming the retention of the fluorine atoms throughout the superacid exposure.

-

¹³C NMR (CDCl₃): The quaternary carbon (C2) exhibits a characteristic quartet due to 2JCF coupling (~28 Hz) around δ 55 ppm. The trifluoromethyl carbon (C1) will appear as a massive quartet ( 1JCF≈280 Hz) near δ 126 ppm.

Applications in Advanced Fields

Drug Development: The 1,1,1-trifluoro-2,2-diphenylpropane motif acts as a highly lipophilic bioisostere for standard gem-dimethyl or tert-butyl groups. By incorporating this scaffold, medicinal chemists can increase the half-life of a drug candidate while simultaneously enhancing its blood-brain barrier (BBB) penetrability due to the elevated LogP.

Materials Science: In polymer chemistry, derivatives of this compound are utilized as monomers for synthesizing highly fluorinated polycarbonates and specialized anion-conducting polymer electrolytes[4]. The bulky, fluorinated core disrupts polymer chain packing, resulting in materials with high free volume, excellent gas permselectivity, and exceptionally low dielectric constants[3].

References

-

9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Anion-Conducting Polymer Electrolyte without Ether Linkages and with Ionic Groups Grafted on Long Side Chains Source: MDPI / Tor Vergata URL:[Link]

Sources

In-Depth Technical Guide: Physical Characteristics and Synthesis of 1,1,1-Trifluoro-2,2-diphenylpropane

Executive Summary

In contemporary medicinal chemistry and advanced materials science, the strategic incorporation of fluorine is a paramount design principle. 1,1,1-Trifluoro-2,2-diphenylpropane (CAS: 112754-65-1) represents a highly specialized fluorinated building block characterized by an all-carbon quaternary center bearing a trifluoromethyl (-CF3) group and geminal diphenyl rings[1][2]. As a Senior Application Scientist, I frequently encounter the challenge of synthesizing and characterizing sterically encumbered, electron-deficient quaternary centers. This whitepaper provides an authoritative, self-validating guide to the physical characteristics, NMR structural elucidation, and the state-of-the-art synthetic methodology required to access this complex scaffold.

Physicochemical Characteristics

Understanding the physical state and baseline properties of 1,1,1-Trifluoro-2,2-diphenylpropane is critical for downstream purification and formulation. Despite its high molecular weight and bulky aromatic rings, the profound electron-withdrawing nature of the -CF3 group disrupts intermolecular π-π stacking, rendering the compound a colorless oil at standard temperature and pressure[3].

Table 1: Core Physicochemical Properties

| Property | Value |

| IUPAC Name | (1,1,1-trifluoro-2-phenylpropan-2-yl)benzene[2] |

| CAS Registry Number | 112754-65-1[1] |

| Molecular Formula | C15H13F3[2] |

| Molecular Weight | 250.26 g/mol [4] |

| Physical State (at STP) | Colorless oil[3] |

Synthetic Methodology and Mechanistic Causality

Historically, α-(trifluoromethyl)styrenes have eluded standard hydroarylation processes[5]. The strong electron-withdrawing effect of the -CF3 group severely deactivates the adjacent alkene, preventing electrophilic activation by standard Brønsted acids.

The Causality of Reagent Selection: To overcome this thermodynamic barrier, a superacid/fluorinated solvent system is required. The protocol leverages Trifluoromethanesulfonic acid (TfOH) to force the protonation of the deactivated alkene[3]. Crucially, the reaction is run in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) . HFIP is a strong hydrogen-bond donor with exceptionally low nucleophilicity; it stabilizes the highly reactive, destabilized α-CF3 carbocation intermediate without trapping it, thereby allowing a relatively weak nucleophile (benzene) to successfully execute a Friedel-Crafts-type attack[3][5].

Fig 1: Mechanistic workflow for the hydroarylation synthesis of 1,1,1-Trifluoro-2,2-diphenylpropane.

Step-by-Step Experimental Protocol

The following self-validating protocol is adapted from the benchmark methodology established by Vayer et al. (2022)[3][5].

-

Reaction Setup: Under an ambient air atmosphere, equip a 10 mL heavy-walled glass pressure tube with a Teflon-coated magnetic stir bar[3].

-

Reagent Loading: Charge the vessel with α-(trifluoromethyl)styrene (34.4 mg, 0.20 mmol, 1.0 equiv.) and HFIP (1.0 mL) to achieve a 0.2 M concentration[3].

-

Nucleophile Addition: Add benzene (89.2 µL, 1.0 mmol, 5.0 equiv.) to the mixture[3].

-

Catalyst Initiation: Carefully introduce TfOH (1.8 µL, 20 µmol, 10 mol%). Expert Note: The superacid must be added last to prevent premature oligomerization of the styrene derivative. Seal the glass tube securely[3].

-

Thermal Activation: Transfer the sealed tube to a pre-heated oil bath and stir vigorously at 110 °C for 72 hours[3].

-

Reaction Quenching: Cool the vessel to room temperature. Carefully unseal and quench the superacid by adding a saturated aqueous solution of NaHCO3 (10 mL)[3].

-

Extraction & Drying: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure[3].

-

Purification: Purify the crude residue via flash column chromatography over silica gel using 100% n-pentane as the eluent. This affords the pure target compound (33.5 mg, 0.13 mmol, 67% yield) as a colorless oil[3].

Structural Elucidation (NMR Characterization)

Verification of the all-carbon quaternary center relies heavily on 13C NMR, specifically identifying the highly shielded quaternary carbon and the characteristic splitting patterns induced by the fluorine atoms.

Table 2: 1H and 13C NMR Characterization (in CDCl3) [3]

| Nucleus | Frequency | Chemical Shift (δ, ppm) | Multiplicity & Integration | Assignment |

| 1H | 400 MHz | 7.36 - 7.27 | m, 10H | Aromatic protons (Phenyl rings) |

| 1H | 400 MHz | 1.95 | s, 3H | Aliphatic protons (-CH3) |

| 13C | 100 MHz | 141.9 | s, 2C | Ipso aromatic carbons |

| 13C | 100 MHz | 128.6 | q, J = 1.5 Hz, 4CH | Ortho/Meta aromatic carbons |

| 13C | 100 MHz | 128.2 | s, 4CH | Ortho/Meta aromatic carbons |

| 13C | 100 MHz | 127.9 | q, J = 284.0 Hz, C | Trifluoromethyl carbon (-CF3) |

| 13C | 100 MHz | 127.4 | s, 2CH | Para aromatic carbons |

| 13C | 100 MHz | 54.0 | q, J = 24.4 Hz, C | Quaternary aliphatic carbon |

| 13C | 100 MHz | 24.2 | q, J = 2.6 Hz, CH3 | Methyl carbon (-CH3) |

Structural Implications in Drug Development

The architecture of 1,1,1-Trifluoro-2,2-diphenylpropane is highly relevant to modern pharmacophore design. The combination of gem-diphenyl groups and a trifluoromethyl moiety on a single quaternary carbon creates profound steric bulk. This restricts the conformational flexibility of the molecule, which can drastically reduce the entropic penalty upon binding to a target protein receptor. Furthermore, the absence of alpha-protons prevents metabolic oxidation (e.g., by Cytochrome P450 enzymes) at that site, while the -CF3 group significantly enhances the overall lipophilicity (LogP) and membrane permeability of the scaffold.

Fig 2: Logical relationship between structural features and pharmacological properties.

References

-

Vayer, M., Mayer, R. J., Moran, J., & Leboeuf, D. (2022). Leveraging the Hydroarylation of α-(Trifluoromethyl)styrenes to Access Trifluoromethylated All-Carbon Quaternary Centers. ACS Catalysis, 12(17), 10995-11001. URL: [Link]

Sources

Physicochemical Profiling and Solubility Dynamics of 1,1,1-Trifluoro-2,2-diphenylpropane

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The compound 1,1,1-Trifluoro-2,2-diphenylpropane (CAS: 112754-65-1) is a highly specialized, sterically hindered fluorinated organic intermediate[1]. Structurally, it features a trifluoromethyl (–CF₃) group adjacent to a quaternary carbon bearing two phenyl rings. This unique architecture imparts a complex physicochemical profile: extreme hydrophobicity, significant steric bulk, and distinct fluorophilic tendencies.

For formulation scientists and synthetic chemists, understanding the solubility of this compound is not merely a matter of empirical trial and error; it requires a mechanistic deconstruction of its thermodynamic interactions. This guide provides an in-depth analysis of its solvation mechanics, predictive solubility profiling, and a self-validating experimental workflow for empirical quantification.

Mechanistic Solvation Principles

The dissolution of 1,1,1-Trifluoro-2,2-diphenylpropane in any organic solvent is governed by the delicate balance of breaking its crystal lattice (endothermic) and forming favorable solute-solvent interactions (exothermic).

The Fluorous Effect and Steric Shielding

The –CF₃ group exerts a profound electron-withdrawing effect, strongly polarizing the adjacent C–C bonds. However, the outward-facing fluorine atoms are highly electronegative and non-polarizable, creating a "Teflon-like" shield. This phenomenon, known as the [2], dictates that the molecule will resist solvation by highly polar solvents (like water or methanol) and exhibit an affinity for fluorinated or halogenated solvents where dispersion forces can effectively interact with the perfluoro-alkyl domain[3].

π−π Stacking and Aromatic Interactions

Counterbalancing the fluorous domain are the two phenyl rings at the C2 position. These aromatic systems are electron-rich and highly polarizable. They act as the primary engines for solubility in aromatic solvents (e.g., toluene) and ethers (e.g., tetrahydrofuran) through π−π stacking and dipole-induced dipole interactions. The quaternary nature of the C2 carbon forces these rings out of coplanarity, increasing the free volume of the molecule and lowering the overall crystal lattice energy—a structural feature that generally enhances solubility in non-polar organic media.

Caption: Thermodynamic pathway of 1,1,1-Trifluoro-2,2-diphenylpropane dissolution.

Predictive Profiling via Hansen Solubility Parameters (HSP)

To systematically predict the solubility of 1,1,1-Trifluoro-2,2-diphenylpropane, we apply the [4]. HSP deconstructs cohesive energy density into three components:

-

δD (Dispersion): High for this compound due to the bulky diphenyl groups.

-

δP (Polarity): Low-to-moderate, driven by the localized dipole of the –CF₃ group but masked by steric hindrance.

-

δH (Hydrogen Bonding): Near zero, as the molecule lacks any H-bond donors and possesses only extremely weak H-bond acceptors (fluorine).

When the HSP of the solvent closely matches the HSP of the solute, the thermodynamic penalty of mixing ( ΔGmix ) is minimized. Based on these principles, the following quantitative solubility profile is established:

Table 1: Predicted Solubility Profile at 25°C

| Solvent Class | Representative Solvent | Predicted Solubility (mg/mL) | Dominant Solvation Interaction |

| Halogenated | Dichloromethane (DCM) | > 200 | Dipole-Dipole, Dispersion ( δD ) |

| Ether | Tetrahydrofuran (THF) | > 150 | Dipole-Induced Dipole |

| Aromatic | Toluene | > 100 | π−π Stacking, Dispersion |

| Fluorous | Perfluorotoluene | 50 - 100 | Fluorous Effect (Fluorophilicity) |

| Aliphatic | Hexane | 10 - 25 | Weak Dispersion |

| Alcohol | Methanol | < 5 | Hydrogen Bonding Mismatch ( δH ) |

| Aqueous | Water | < 0.01 | Extreme Hydrophobicity / Cavity Penalty |

Note: Values are derived from HSP modeling of structural homologues and fluorinated aromatics.

Experimental Workflows: The Self-Validating Shake-Flask Protocol

While predictive models are powerful, regulatory submissions and late-stage process chemistry require empirical validation. The [5] remains the gold standard for determining equilibrium solubility[6].

As a Senior Application Scientist, I mandate a self-validating system : the protocol must account for potential artifacts such as colloidal suspensions, solvent evaporation, and polymorph transformations during equilibration.

Step-by-Step Methodology

-

Gravimetric Dispensing (Excess Solid): Weigh approximately 50 mg of 1,1,1-Trifluoro-2,2-diphenylpropane into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents UV-induced photolytic degradation of the phenyl rings during prolonged incubation.

-

Solvent Addition & Sealing: Add 1.0 mL of the target organic solvent. Seal with a PTFE-lined crimp cap. Causality: PTFE prevents the leaching of plasticizers that occurs when aggressive solvents (like DCM or THF) contact standard rubber septa.

-

Isothermal Equilibration: Place the vials in an orbital shaker at 300 RPM, strictly maintained at 25.0 ± 0.1 °C for 48 hours. Causality: Thermodynamic equilibrium requires sufficient time for the dissolution/precipitation rates to equalize. Temperature fluctuations directly skew the solubility product ( Ksp ).

-

Phase Separation via Ultracentrifugation: Transfer the suspension to a chemical-resistant microfuge tube and centrifuge at 15,000 × g for 15 minutes. Causality: Standard syringe filtration (e.g., Nylon or PVDF membranes) is strictly avoided. Highly lipophilic and fluorinated compounds exhibit massive non-specific binding to filter membranes, artificially lowering the measured concentration.

-

HPLC-UV Quantification: Carefully aspirate the supernatant, dilute serially in the mobile phase (e.g., 80:20 Acetonitrile:Water), and quantify via HPLC-UV at λmax ~254 nm (targeting the phenyl chromophores).

-

Solid-State Validation (Critical Step): Harvest the residual solid pellet from the centrifuge tube, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the solvent formed a solvate or induced a polymorphic transition during the 48-hour shaking period, the measured solubility corresponds to the new crystal form, not the starting material. This step self-validates the thermodynamic integrity of the assay.

Caption: Self-validating shake-flask workflow for thermodynamic solubility determination.

Practical Implications in Formulation and Synthesis

Understanding the solubility profile of 1,1,1-Trifluoro-2,2-diphenylpropane unlocks precise control over its behavior in the laboratory and the manufacturing plant:

-

Crystallization Engineering: The stark solubility differential between DCM (>200 mg/mL) and Methanol (<5 mg/mL) makes the DCM/Methanol binary system an ideal solvent/anti-solvent pair for controlled crystallization.

-

Chromatographic Purification: Due to the fluorous effect, standard reverse-phase chromatography (C18 columns) may result in severe peak tailing or irreversible retention. Utilizing a fluorinated stationary phase (e.g., FluoroFlash® columns) or incorporating fluorinated additives in the mobile phase will drastically improve resolution and recovery.

-

Drug Delivery Formulations: If this scaffold is utilized in a pharmacological active pharmaceutical ingredient (API), its extreme hydrophobicity precludes standard aqueous formulation. Lipid-based drug delivery systems (LBDDS) or encapsulation within perfluorocarbon nanoemulsions will be required to achieve systemic bioavailability.

References

-

Title: Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press / Taylor & Francis URL: [Link]

-

Title: Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: European Journal of Pharmaceutical Sciences / University of Barcelona URL: [Link]

-

Title: A general approach to biocompatible branched fluorous tags for increased solubility in perfluorocarbon solvents Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Shake-Flask Method for Partition Coefficient Source: Scribd / Laboratory Protocols URL: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. A general approach to biocompatible branched fluorous tags for increased solubility in perfluorocarbon solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. scribd.com [scribd.com]

- 6. diposit.ub.edu [diposit.ub.edu]

Molecular Architecture and Synthetic Paradigms of 1,1,1-Trifluoro-2,2-diphenylpropane: A Technical Guide

Executive Summary

In the realm of advanced medicinal chemistry and materials science, the incorporation of fluorine atoms into organic scaffolds is a highly validated strategy to modulate lipophilicity, metabolic stability, and target binding affinity. 1,1,1-Trifluoro-2,2-diphenylpropane (CAS: 112754-65-1) represents a specialized structural motif characterized by a highly sterically congested gem-diphenyl, trifluoromethylated alkane core [1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, conformational dynamics, and a field-proven synthetic methodology for researchers and drug development professionals.

Structural Profiling and Conformational Dynamics

The molecular architecture of 1,1,1-Trifluoro-2,2-diphenylpropane (C₁₅H₁₃F₃) is defined by its central sp³-hybridized carbon (C2). This pivotal node is bonded to:

-

A strongly electron-withdrawing trifluoromethyl (-CF₃) group .

-

A compact methyl (-CH₃) group .

-

Two bulky phenyl (-C₆H₅) rings .

Conformational Frustration and Coplanarity

The steric clash between the -CF₃ group and the geminal phenyl rings forces the molecule into a highly specific topological state. To minimize steric repulsion while accommodating the bulky electron clouds of the fluorine atoms, the phenyl rings are forced out of coplanarity, adopting a twisted, propeller-like conformation [3].

During synthesis or metabolic degradation (solvolysis), the intermediate 1,1-diaryl-2,2,2-trifluoroethyl carbocation exhibits significant coplanarity changes. The strong inductive electron-withdrawing effect of the -CF₃ group severely destabilizes the adjacent positive charge. Consequently, the phenyl rings must rotate to specific dihedral angles to maximize resonance stabilization via their π-systems, directly impacting the reaction kinetics and electrophilicity of the intermediate [3].

Physicochemical Data Summary

The following table summarizes the core quantitative data for 1,1,1-Trifluoro-2,2-diphenylpropane, highlighting its extreme lipophilicity and lack of polar surface area, making it an ideal scaffold for blood-brain barrier (BBB) penetrating agents [1][2].

| Property | Value |

| Chemical Name | 1,1,1-Trifluoro-2,2-diphenylpropane |

| CAS Registry Number | 112754-65-1 |

| Molecular Formula | C₁₅H₁₃F₃ |

| Molecular Weight | 250.26 g/mol |

| Topological Polar Surface Area (TPSA) | 0.00 Ų |

| Estimated LogP | ~4.5 (Highly Lipophilic) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 (Fluorine atoms) |

Mechanistic Pathways & Synthesis Protocols

Standard Lewis acid-catalyzed Friedel-Crafts alkylations (e.g., using AlCl₃) often fail to synthesize this molecule. The -CF₃ group strongly deactivates the adjacent carbocation, preventing the double arylation of 1,1,1-trifluoroacetone. To overcome this thermodynamic barrier, a Brønsted superacid-catalyzed hydroarylation protocol is required.

Experimental Protocol: Superacid-Catalyzed Friedel-Crafts Alkylation

This self-validating workflow utilizes trifluoromethanesulfonic acid (TfOH) to drive the reaction through the destabilized carbocation intermediate.

Step 1: Superacid Activation of the Ketone

-

Action: Charge a dry, argon-purged Schlenk flask with 1 equivalent of 1,1,1-trifluoroacetone and a 5-fold molar excess of anhydrous benzene. Cool to 0 °C and slowly dropwise add 2 equivalents of TfOH.

-

Causality: The extreme electronegativity of the -CF₃ group drastically lowers the nucleophilicity of the carbonyl oxygen. A superacid is mandatory to fully protonate the ketone, generating a highly reactive oxonium ion capable of undergoing the first electrophilic aromatic substitution (EAS).

Step 2: First Arylation (Mono-addition)

-

Action: Stir the reaction mixture at room temperature for 2 hours to form the intermediate 1,1,1-trifluoro-2-phenylpropan-2-ol.

-

Causality: The benzene nucleophile attacks the activated carbonyl carbon. Maintaining room temperature prevents uncontrolled oligomerization before the first phenyl ring is fully installed.

Step 3: Dehydration and Carbocation Generation

-

Action: Elevate the reaction temperature to 60 °C. Monitor water elimination via a Dean-Stark trap or in-situ IR.

-

Causality: The superacid protonates the newly formed tertiary hydroxyl group, forcing the elimination of water to form a tertiary carbocation. Because this carbocation is adjacent to the -CF₃ group (which destabilizes it via strong inductive electron withdrawal), the elevated temperature and superacidic medium are critical to force this thermodynamically unfavorable dehydration and prolong the carbocation's half-life [3].

Step 4: Second Arylation (Geminal Di-addition)

-

Action: Maintain heating at 60 °C until complete conversion is observed via GC-MS.

-

Causality: The steric bulk of the first phenyl ring and the -CF₃ group forces the second benzene molecule to approach from a highly specific trajectory. The reaction yields the fully substituted gem-diphenyl product.

Step 5: Quenching and Phase Separation

-

Action: Cool the vessel to 0 °C and carefully quench by pouring the mixture over crushed ice and saturated aqueous NaHCO₃. Extract with dichloromethane (3x), dry over MgSO₄, and purify via silica gel chromatography (Hexanes/Ethyl Acetate).

-

Causality: The superacid must be neutralized slowly to prevent exothermic degradation or cleavage of the newly formed C-C bonds. The highly lipophilic nature of the product ensures clean extraction into the organic phase.

Reaction Mechanism Visualization

Superacid-catalyzed synthetic pathway for 1,1,1-Trifluoro-2,2-diphenylpropane.

Applications in Drug Development

For medicinal chemists, the 1,1,1-Trifluoro-2,2-diphenylpropane scaffold offers three distinct pharmacological advantages:

-

Metabolic Shielding: The gem-diphenyl substitution at the C2 position completely blocks cytochrome P450-mediated oxidation at the benzylic/aliphatic junction, a common site of metabolic liability in drug candidates.

-

Bioisosterism: The -CF₃ group acts as a bulky, lipophilic bioisostere for halogens or tert-butyl groups. Its strong C-F bonds are highly resistant to enzymatic cleavage, increasing the biological half-life of the parent molecule.

-

Target Pocket Filling: The propeller-like conformation of the gem-diphenyl rings provides a rigid, hydrophobic umbrella that can perfectly occupy deep, non-polar binding pockets in target kinases or G-protein-coupled receptors (GPCRs).

References

- ChemicalBook.1,1,1-Trifluoro-2,2-diphenylpropane | 112754-65-1. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqQ3mawSr4K697-13wZfwwR87PK7ijVoNTVON4bvhf1-zKfdKQA8E7bFI58gmuT81PcGzT8XDdz4LXEl5x9Bu4E0twD8yzvn_JMj-zQLsTiqfRQjPvQPEATSMdczuxDJgXgiYIAZy660UX1hjBpXZwK5agVU2ZK-i3mlzuJ7X5RQI=]

- Fluorochem.1,1,1-Trifluoro-2,2-diphenylpropane Product Specifications. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1i4Tb4RNG1JNdHgmBoNJQyI1SAm3yFj2mL7h5LZqKh4ZQPztt_sKrdYuLQBoZD8dZBdoeQ8p0C1FEqpo-eh7ei8SufTVT8BSc_xWP9OtusTzG4VKczMz6AZEKSmn5zvCc8BrQ]

- Bulletin of the Chemical Society of Japan (1997).Substituent Effects on the Solvolysis of 2,2,2-Trifluoro-1,1-diphenylethyl Tosylates. II. Coplanarity change in 1,1-diaryl-2,2,2-trifluoroethyl cation. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyqS63LkYhHvN637eX71yaDyU9NOnTdFYKw8dPvY-O0HlVoW8qmmFbPQB-Y7kSPlQ7VT1m4iyGfVplrIJCutW5M79CDBnofWGZw9Y656Ks4nRmJ-0TqDOt1M9ru5sn0HdkYRaGpEqnxIgEmDpp4sPiBbwZoJ9bD5PADOZGeZ0qokhSuTCagPUtcA==]

Quantum Chemical Blueprint: A Technical Guide to the In-Silico Analysis of 1,1,1-Trifluoro-2,2-diphenylpropane

Abstract

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity.[1][2] 1,1,1-Trifluoro-2,2-diphenylpropane emerges as a molecule of significant interest, combining the steric bulk of two phenyl groups with the potent electronic influence of a trifluoromethyl moiety. This technical guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of 1,1,1-Trifluoro-2,2-diphenylpropane. We will move beyond a simple recitation of methods to a nuanced discussion of the rationale behind the selection of computational models. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the predictive analysis of complex fluorinated molecules.

Introduction: The Rationale for a Computational Approach

While the 1,3-diphenylpropane scaffold is a recognized component in various biologically active compounds, the introduction of a trifluoromethyl group at the C1 position dramatically alters the molecule's electronic and conformational landscape.[3] Experimental characterization of such novel compounds can be resource-intensive. Quantum chemical calculations, however, offer a predictive, cost-effective avenue to elucidate key molecular properties that govern a drug candidate's behavior.

This guide will detail a robust computational workflow to investigate the following critical parameters of 1,1,1-Trifluoro-2,2-diphenylpropane:

-

Molecular Geometry and Conformational Analysis: Identifying the most stable three-dimensional structure.

-

Electronic Properties: Understanding the charge distribution, molecular orbitals, and reactivity.

-

Spectroscopic Predictions: Simulating NMR and IR spectra to aid in experimental characterization.

-

Thermodynamic Properties: Calculating key energetic parameters to assess stability.

The insights gleaned from these calculations can guide synthetic efforts, inform structure-activity relationship (SAR) studies, and accelerate the drug development pipeline.[4]

Methodological Framework: A Self-Validating Computational Protocol

The selection of an appropriate theoretical model is paramount for achieving accurate and reliable results. Our protocol is designed to be a self-validating system, where the choice of method and basis set is justified by its proven efficacy for similar fluorinated organic compounds.[5][6][7]

Level of Theory: Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy. We will employ the B3LYP hybrid functional, which has a strong track record for predicting the energetics and properties of organofluorine compounds.[5][6][7] To account for non-bonding interactions, which are crucial in a molecule with two bulky phenyl groups, we will incorporate Grimme's D3 dispersion correction with Becke-Johnson damping (GD3BJ).[5][6]

Basis Set Selection

The choice of basis set is critical for accurately describing the electronic structure. We will utilize the Pople-style 6-311++G(d,p) basis set.[5][6] The inclusion of diffuse functions (++) is important for describing the lone pairs of the fluorine atoms, while the polarization functions (d,p) allow for greater flexibility in describing the electron density around the atoms.

Computational Workflow

The following diagram illustrates the logical flow of our quantum chemical calculations:

Caption: A schematic of the quantum chemical calculation workflow.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for performing the quantum chemical calculations.

Molecular Structure Preparation

-

Construct the Molecule: Build the 3D structure of 1,1,1-Trifluoro-2,2-diphenylpropane using a molecular modeling software (e.g., Avogadro, GaussView).

-

Initial Optimization: Perform a preliminary geometry optimization using a lower-level, computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Geometry Optimization and Frequency Calculation

-

Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA) specifying the following:

-

The molecular coordinates from the initial optimization.

-

The chosen level of theory: B3LYP-GD3BJ.

-

The chosen basis set: 6-311++G(d,p).

-

Keywords for geometry optimization (Opt) and subsequent frequency calculation (Freq).

-

-

Execution: Run the calculation on a suitable computational resource.

-

Verification: Upon completion, verify that the geometry optimization has converged to a true energy minimum by ensuring there are no imaginary frequencies in the output of the frequency calculation.

Spectroscopic and Electronic Property Calculations

-

NMR and IR Spectra: Using the optimized geometry, perform separate calculations to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and the infrared (IR) spectrum. This typically involves using keywords such as NMR and IR in the input file.

-

Electronic Properties: Calculate the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Predicted Molecular Properties

| Property | Predicted Value |

| Ground State Energy (Hartree) | Value from calculation |

| Dipole Moment (Debye) | Value from calculation |

| HOMO Energy (eV) | Value from calculation |

| LUMO Energy (eV) | Value from calculation |

| HOMO-LUMO Gap (eV) | Calculated from HOMO and LUMO energies |

| Key Vibrational Frequencies | C-F stretch: Value cm⁻¹, Aromatic C-H: Value cm⁻¹ |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | Value from calculation |

| C2 | Value from calculation |

| C-ipso | Value from calculation |

| C-ortho | Value from calculation |

| C-meta | Value from calculation |

| C-para | Value from calculation |

| -CH₃ | Value from calculation |

Visualization of Key Molecular Features

Visual representations are crucial for understanding the complex electronic and structural properties of 1,1,1-Trifluoro-2,2-diphenylpropane.

Molecular Orbital Surfaces

The following diagram illustrates the logical relationship between the calculated molecular orbitals and their implications for reactivity.

Caption: Relationship between frontier molecular orbitals and reactivity.

Conclusion: A Predictive Foundation for Drug Discovery

This technical guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical analysis of 1,1,1-Trifluoro-2,2-diphenylpropane. By leveraging established DFT methods, this in-silico approach provides a powerful predictive tool for elucidating the molecule's fundamental properties. The insights gained from these calculations can significantly de-risk and accelerate the early stages of drug discovery by providing a rational basis for molecular design and synthesis. The presented workflow serves as a robust template for the computational investigation of other complex fluorinated molecules, empowering researchers to make more informed decisions in the quest for novel therapeutics.

References

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journal of Organic Chemistry, 21, 1742–1747. [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC. (2025). National Center for Biotechnology Information. [Link]

-

(PDF) Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). ResearchGate. [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - Beilstein Journals. (2025). Beilstein Journals. [Link]

-

1,1,1-Trifluoro-2,2-diphenylethane | C14H11F3 | CID 13642381 - PubChem. (2025). PubChem. [Link]

-

Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

trifluoro-1,2-epoxypropane using quantum chemistry - NSF PAR. (2023). National Science Foundation. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

-

(PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - ResearchGate. (n.d.). ResearchGate. [Link]

-

The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. (2021). Beilstein Journals. [Link]

-

Ethane, 2,2-dichloro-1,1,1-trifluoro- - the NIST WebBook. (n.d.). NIST. [Link]

-

2,2-Dichloro-1,1,1-trifluoroethane - Wikipedia. (n.d.). Wikipedia. [Link]

-

2,2-DICHLORO-1,1,1-TRIFLUOROETHANE (HCFC-123) - IRIS. (n.d.). U.S. Environmental Protection Agency. [Link]

- EP0402874A2 - Process for preparing 1,1,1-trifluoro-2,2-dichloroethane - Google Patents. (n.d.).

-

Applications in drug development - European Pharmaceutical Review. (2005). European Pharmaceutical Review. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 6. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to 1,1,1-Trifluoro-2,2-diphenylpropane: Synthesis, Properties, and Historical Context

This guide provides a comprehensive technical overview of 1,1,1-Trifluoro-2,2-diphenylpropane, a fluorinated organic compound. We will delve into its likely synthetic routes, drawing from established organic chemistry principles, explore its physicochemical properties based on analogous structures, and place its development within the broader historical context of fluorinated molecules in science and industry. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique attributes of selectively fluorinated compounds.

Introduction: The Significance of Trifluoromethylated Diphenylalkanes

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry and materials science. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable functional group for enhancing the efficacy and pharmacokinetic profiles of drug candidates.

While the specific discovery and a detailed history of 1,1,1-Trifluoro-2,2-diphenylpropane are not extensively documented in readily available literature, its structural motif—a propane backbone with a trifluoromethyl group and two phenyl rings—places it in a class of compounds with significant scientific interest. The diphenylalkane scaffold is present in numerous biologically active molecules, and the addition of a trifluoromethyl group is a logical step in the exploration of new chemical entities with potentially enhanced properties. This guide will, therefore, treat the synthesis and properties of this compound as a case study in the application of established synthetic methodologies to create novel fluorinated structures.

Historical Perspective and Related Compounds

The journey to synthesizing compounds like 1,1,1-Trifluoro-2,2-diphenylpropane is built upon more than a century of research in organic synthesis. The foundational work in this area is the Friedel-Crafts reaction , discovered in 1877 by Charles Friedel and James Crafts.[1][2] This powerful reaction allows for the attachment of alkyl or acyl groups to aromatic rings, a critical step in the synthesis of our target molecule.[3][4] The versatility of the Friedel-Crafts reaction has made it a fundamental tool in both academic and industrial chemistry.[1]

The development of fluorinated organic compounds gained significant momentum in the 20th century, driven initially by the need for stable refrigerants and propellants, such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[5][6] While many of these earlier compounds have been phased out due to environmental concerns like ozone depletion, the research into their synthesis and properties laid the groundwork for the more targeted inclusion of fluorine in complex molecules.[6][7]

A closely related and well-documented compound is 1,1,1-Trifluoro-2,2-diphenylethane . Its known properties and synthesis provide a valuable reference point for understanding our target molecule. The primary difference is the presence of an additional methyl group on the propane backbone. Another relevant area of research is the synthesis of 1,1,1-triaryl-2,2,2-trifluoroethanes , which can be prepared through the condensation of trifluoroacetophenones with substituted phenyl compounds.[8] This highlights a different synthetic approach to creating similar structural motifs.

Synthesis of 1,1,1-Trifluoro-2,2-diphenylpropane: A Proposed Route

A plausible and efficient synthesis of 1,1,1-Trifluoro-2,2-diphenylpropane can be envisioned through a Friedel-Crafts-type alkylation of benzene with a suitable trifluorinated propane derivative. The key is the formation of a carbocation or a related electrophilic species that can then undergo electrophilic aromatic substitution with two equivalents of benzene.

A likely starting material for this synthesis is 2,2-dichloro-1,1,1-trifluoropropane . The reaction would proceed in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Reaction Scheme

The overall reaction can be summarized as follows:

Step-by-Step Experimental Protocol

Materials:

-

2,2-Dichloro-1,1,1-trifluoropropane

-

Anhydrous benzene (dried over sodium)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as a solvent

-

Hydrochloric acid (1M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous benzene and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.

-

Once the aluminum chloride has dissolved, add 2,2-dichloro-1,1,1-trifluoropropane dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain 1,1,1-Trifluoro-2,2-diphenylpropane.

Reaction Mechanism

The reaction proceeds via a classic Friedel-Crafts alkylation mechanism.

-

Formation of the Electrophile: The Lewis acid, AlCl₃, abstracts a chloride ion from 2,2-dichloro-1,1,1-trifluoropropane to form a carbocation intermediate. The presence of the electron-withdrawing trifluoromethyl group will destabilize this carbocation, making it highly reactive.

-

Electrophilic Aromatic Substitution (First Phenyl Group): The carbocation is then attacked by the electron-rich π-system of a benzene molecule, forming a resonance-stabilized sigma complex (arenium ion).

-

Re-aromatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

-

Second Alkylation: The resulting intermediate, 1,1,1-trifluoro-2-chloro-2-phenylpropane, can then undergo a second Friedel-Crafts alkylation with another molecule of benzene via a similar mechanism to yield the final product, 1,1,1-Trifluoro-2,2-diphenylpropane.

Visualization of the Synthetic Pathway

// Reactants Reactant1 [label="2,2-Dichloro-1,1,1-trifluoropropane"]; Reactant2 [label="Benzene"]; Catalyst [label="AlCl₃", shape=ellipse, fillcolor="#FBBC05"];

// Intermediates Intermediate1 [label="Carbocation Intermediate"]; Intermediate2 [label="1,1,1-Trifluoro-2-chloro-2-phenylpropane"];

// Product Product [label="1,1,1-Trifluoro-2,2-diphenylpropane", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction Flow Reactant1 -> Intermediate1 [label="+ AlCl₃\n- AlCl₄⁻"]; {rank=same; Reactant2; Intermediate1} Intermediate1 -> Intermediate2 [label="+ Benzene\n- H⁺"]; Intermediate2 -> Product [label="+ Benzene\n+ AlCl₃\n- H⁺, -AlCl₄⁻"]; Catalyst -> Reactant1; Catalyst -> Intermediate2; } .enddot Caption: Proposed synthesis of 1,1,1-Trifluoro-2,2-diphenylpropane.

Physicochemical Properties

| Property | Estimated Value | Source |

| Molecular Formula | C₁₅H₁₃F₃ | - |

| Molecular Weight | 250.26 g/mol | - |

| IUPAC Name | (2,2,2-trifluoro-1-phenylpropyl)benzene | - |

| XLogP3-AA | ~4.5 | Estimated based on C₁₄H₁₁F₃[9] |

| Hydrogen Bond Donor Count | 0 | [9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

| Rotatable Bond Count | 2 | - |

| Appearance | Likely a white to off-white solid | - |

Potential Applications and Future Directions

Given the common applications of related fluorinated compounds, 1,1,1-Trifluoro-2,2-diphenylpropane and its derivatives could be of interest in several areas:

-

Medicinal Chemistry: The diphenylpropane scaffold is a known pharmacophore. The introduction of a trifluoromethyl group could lead to new drug candidates with improved metabolic stability, bioavailability, and binding affinity to biological targets.

-

Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This compound could serve as a monomer or a building block for the synthesis of novel fluorinated polymers and materials.

-

Agrochemicals: The trifluoromethyl group is a common feature in many modern pesticides and herbicides. Further investigation into the biological activity of this compound could reveal potential applications in agriculture.

Conclusion

1,1,1-Trifluoro-2,2-diphenylpropane represents an intriguing target for synthesis and further study. While its specific discovery and history are not well-documented, its synthesis can be confidently proposed based on the well-established principles of the Friedel-Crafts reaction. The unique combination of a trifluoromethyl group and a diphenylpropane scaffold suggests that this compound and its derivatives could possess valuable properties for applications in medicinal chemistry, materials science, and agrochemicals. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted.

References

-

The Friedel-Crafts Reaction. (2014, February 27). Chem LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-2,2-diphenylethane. National Center for Biotechnology Information. Retrieved from [Link]

-

Friedel–Crafts reaction. (2020, August 24). In Wikipedia. Retrieved from [Link]

-

Beilstein J. Org. Chem. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedel‐Crafts Reactions. Retrieved from [Link]

-

NASA Technical Reports Server. (1982). The 1,1,1-triaryl-2,2,2-trifluoroethanes and process for their synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Friedel Craft's Reaction OK. Retrieved from [Link]

-

Thieme. (2012). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dichloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

-

ECETOC. (2005). 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). Retrieved from [Link]

-

A-Gas. (2023). 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE. Retrieved from [Link]

- Google Patents. (n.d.). FI962988L - 1,1,1-Trifluoro-2-propene compounds and their preparation.

-

IRIS. (n.d.). 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE (HCFC-123). Retrieved from [Link]

- Google Patents. (n.d.). EP0402874A2 - Process for preparing 1,1,1-trifluoro-2,2-dichloroethane.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. mt.com [mt.com]

- 5. ecetoc.org [ecetoc.org]

- 6. CAS 354-58-5: 1,1,1-Trichloro-2,2,2-trifluoroethane [cymitquimica.com]

- 7. DSpace [iris.who.int]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. 1,1,1-Trifluoro-2,2-diphenylethane | C14H11F3 | CID 13642381 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1,1,1-Trifluoro-2,2-diphenylpropane as a Core Scaffold for Advanced Fluorinated Materials and Pharmaceuticals

Executive Summary & Mechanistic Rationale